tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate
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Overview
Description
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is a synthetic organic compound with the empirical formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes a nitrogen atom within the ring system. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in toluene under reflux conditions for a few hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Condensation: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Scientific Research Applications
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. For instance, similar spirocyclic compounds have been shown to inhibit enzymes like TYK2 and JAK1 by binding to their active sites . This interaction disrupts the signaling pathways regulated by these enzymes, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities The unique spiro structure of tert-Butyl (2,4-dioxo-1-azaspiro[4
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-(2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)15-9-4-6-14(7-5-9)10(17)8-11(18)16-14/h9H,4-8H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
VCVGSHPDJLAHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)CC(=O)N2 |
Origin of Product |
United States |
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